molecular formula C17H18N4OS B2861454 N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide CAS No. 1705928-63-7

N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2861454
CAS No.: 1705928-63-7
M. Wt: 326.42
InChI Key: MEBISRRWJYISEV-UHFFFAOYSA-N
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Description

N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of thiazole, pyrrolidine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrrolidine intermediates, which are then coupled with an indole derivative. Common synthetic routes include:

    Thiazole Synthesis: Thiazole can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrrolidine Synthesis: Pyrrolidine can be synthesized through the reduction of pyrrole or via the cyclization of γ-aminobutyric acid (GABA) derivatives.

    Coupling Reaction: The thiazole and pyrrolidine intermediates are coupled with an indole-2-carboxylic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether under reflux.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or indole derivatives.

Scientific Research Applications

N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide: Similar structure but with a benzamide moiety instead of an indole.

    N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide: Contains a furan ring instead of an indole.

    N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide: Features a trifluoromethylphenyl group and a methanesulfonamide moiety.

These compounds share structural similarities but differ in their biological activities and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c22-16(15-10-12-4-1-2-6-14(12)20-15)19-11-13-5-3-8-21(13)17-18-7-9-23-17/h1-2,4,6-7,9-10,13,20H,3,5,8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBISRRWJYISEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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